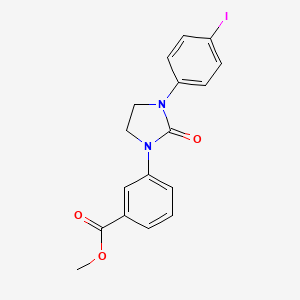

Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate

CAS No.: 651749-42-7

Cat. No.: VC17327907

Molecular Formula: C17H15IN2O3

Molecular Weight: 422.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651749-42-7 |

|---|---|

| Molecular Formula | C17H15IN2O3 |

| Molecular Weight | 422.22 g/mol |

| IUPAC Name | methyl 3-[3-(4-iodophenyl)-2-oxoimidazolidin-1-yl]benzoate |

| Standard InChI | InChI=1S/C17H15IN2O3/c1-23-16(21)12-3-2-4-15(11-12)20-10-9-19(17(20)22)14-7-5-13(18)6-8-14/h2-8,11H,9-10H2,1H3 |

| Standard InChI Key | OQTVJZRNAKIMQR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=C(C=C3)I |

Introduction

Chemical Identity and Structural Features

The molecular formula of methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is C₁₇H₁₄IN₂O₃, with a molecular weight of 436.21 g/mol. The structure comprises:

-

A methyl benzoate backbone substituted at the 3-position.

-

A 2-oxoimidazolidinyl group linked to the benzoate ring.

-

A 4-iodophenyl substituent attached to the imidazolidinone nitrogen.

Key functional groups include the ester (-COOCH₃), ketone (-C=O), and iodide (-I), which influence reactivity and physicochemical properties. The iodine atom introduces steric bulk and polarizability, potentially enhancing binding affinity in biological systems or altering electronic properties in materials applications .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous methodologies from recent studies provide viable routes:

Imidazolidinone Formation

The 2-oxoimidazolidine core can be synthesized via cyclization of urea derivatives with diamines. For example, reacting 4-iodoaniline with 1,3-dibromopropane in the presence of a base yields the imidazolidinone scaffold . Subsequent N-alkylation with methyl 3-bromobenzoate introduces the benzoate moiety .

Catalyst-Free Coupling

A catalyst-free protocol for C=N bond formation, as demonstrated by , could be adapted. For instance, condensing methyl 3-aminobenzoate with 4-iodophenyl isocyanate in a solvent system like H₂O/CH₂Cl₂ (4:1) at room temperature may yield the target compound without requiring acid catalysts .

Reaction Optimization

Critical parameters for maximizing yield include:

-

Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps .

-

Temperature: Room-temperature reactions minimize side product formation in imidazolidinone synthesis .

-

Stoichiometry: A 1:1 molar ratio of benzoate precursor to 4-iodophenyl reagent ensures complete conversion .

Physicochemical Properties

Spectral Characterization

Data from structurally related compounds suggest the following spectral signatures:

Thermal and Solubility Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume